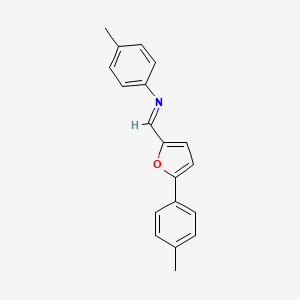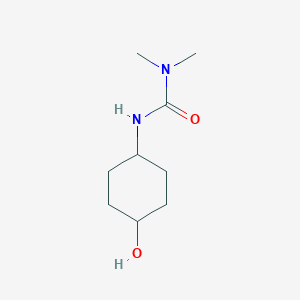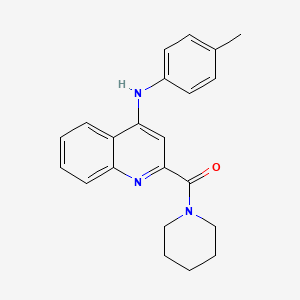
Piperidin-1-yl(4-(p-tolylamino)quinolin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidin-1-yl(4-(p-tolylamino)quinolin-2-yl)methanone, also known as PTMQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. PTMQ belongs to the family of quinoline derivatives, which have been widely studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Antitubercular Activities
Mefloquine derivatives, including those structurally related to Piperidin-1-yl(4-(p-tolylamino)quinolin-2-yl)methanone, have shown significant anti-tubercular activities. The crystal structures and in vitro assays against M. tuberculosis have highlighted their potential as therapeutic agents in combating tuberculosis, with minimum inhibitory concentrations indicating strong activity (Wardell et al., 2011).
Anticancer Potential
The design and synthesis of a Mestranol 2‐N‐Piperazino‐Substituted Derivative have showcased potent and selective in vitro and in vivo activities in breast cancer models. This research underscores the anticancer potential of piperidine derivatives, highlighting their efficacy and metabolic stability compared to previous compounds (Perreault et al., 2017).
Antimicrobial Agents
Novel synthesis of s-Triazine-Based Thiazolidinones, incorporating piperidine derivatives, has demonstrated antimicrobial activity against a wide range of bacteria and fungi. These compounds represent a promising avenue for developing new antimicrobial agents, showcasing the versatility of piperidine derivatives in pharmaceutical research (Patel et al., 2012).
Chemical Synthesis and Structural Studies
The synthesis and structural exploration of Piperidin-1-yl derivatives have been a subject of research, focusing on their thermal, optical, and structural properties. Studies involving X-ray diffraction and spectroscopic techniques have provided insights into the molecular structure and stability of these compounds, contributing to the understanding of their chemical behavior (Karthik et al., 2021).
Natural Product Derivatives
Research into natural products has identified Piperidine alkaloids with potential antitumor properties. Derivatives isolated from traditional herbs used by the Dong people, for instance, have shown inhibitory activity against cancer cell lines, illustrating the medicinal value of Piperidin-1-yl derivatives in natural product pharmacology (Zhao et al., 2010).
Propiedades
IUPAC Name |
[4-(4-methylanilino)quinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-16-9-11-17(12-10-16)23-20-15-21(22(26)25-13-5-2-6-14-25)24-19-8-4-3-7-18(19)20/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSDPMUWJVXGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

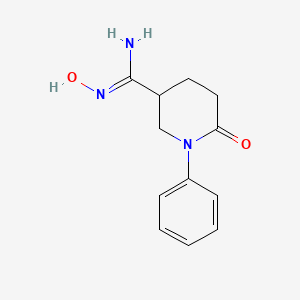
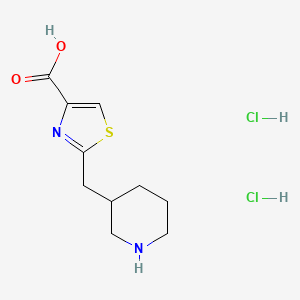
![1-Bromo-3-[2-(difluoromethyl)phenoxy]benzene](/img/structure/B2724401.png)
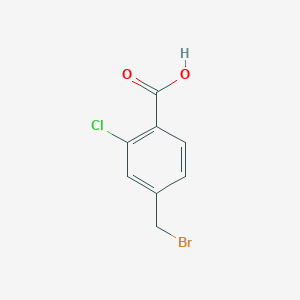
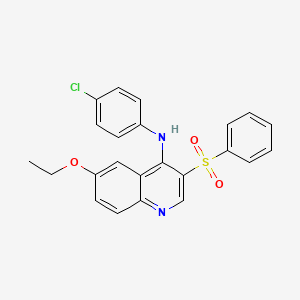
![N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2724407.png)
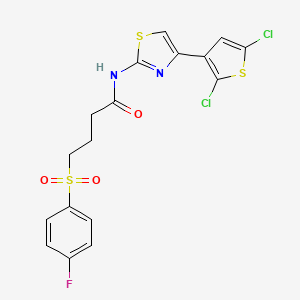
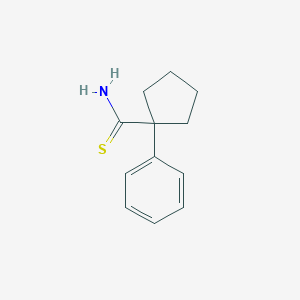
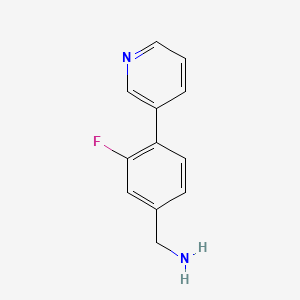
![2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid](/img/structure/B2724415.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2724416.png)
![2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B2724417.png)
